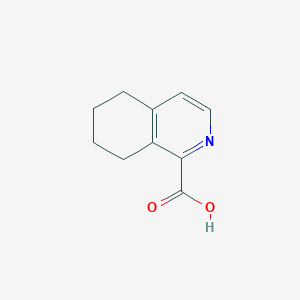
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products. The structure of this compound includes a tetrahydroisoquinoline core with a carboxylic acid functional group at the first position, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid involves the Pomeranz–Fritsch–Bobbitt cyclization. This method starts with the formation of a diastereomeric morpholinone derivative through the Petasis reaction. The morpholinone derivative is then transformed into the tetrahydroisoquinoline core via cyclization .
Another approach involves the reduction of isoquinoline-1-carboxylic acid using hydrogenation techniques. This method typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often utilizes scalable synthetic routes that ensure high yield and purity. The Pomeranz–Fritsch–Bobbitt cyclization is favored due to its efficiency and the availability of starting materials. Additionally, continuous flow reactors are sometimes employed to enhance reaction control and scalability.
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Isoquinoline-1-carboxylic acid derivatives.
Reduction: 5,6,7,8-Tetrahydroisoquinoline-1-methanol.
Substitution: Halogenated tetrahydroisoquinoline derivatives.
科学研究应用
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and natural products.
Biology: Serves as a scaffold for designing biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Employed in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and functional group compatibility.
作用机制
The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The carboxylic acid group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
Isoquinoline-1-carboxylic acid: Lacks the tetrahydro structure, making it less flexible in certain synthetic applications.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Contains methoxy groups that can influence its reactivity and biological activity.
1,2,3,4-Tetrahydroisoquinoline: Lacks the carboxylic acid group, limiting its use in reactions requiring this functional group.
Uniqueness
5,6,7,8-Tetrahydroisoquinoline-1-carboxylic acid is unique due to its combination of a tetrahydroisoquinoline core and a carboxylic acid functional group. This combination provides a balance of rigidity and flexibility, making it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial applications.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
5,6,7,8-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2,(H,12,13) |
InChI 键 |
OCAXEOFUJCLVGP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=CN=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



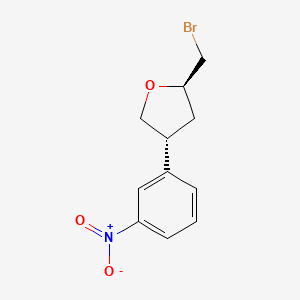
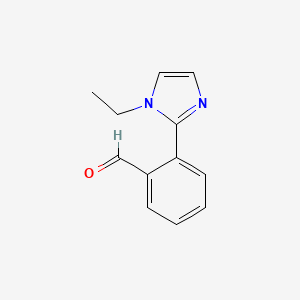
![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)
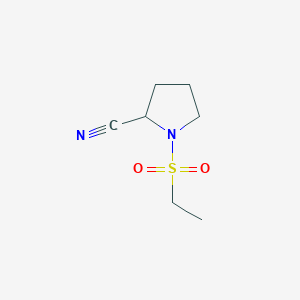

![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)

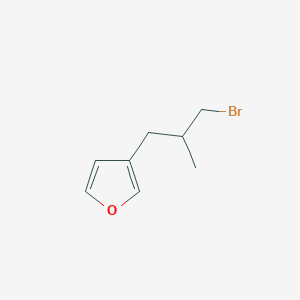
![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
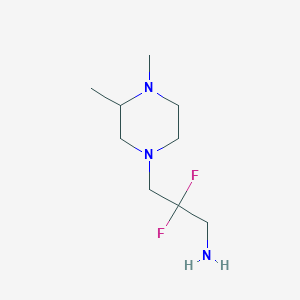
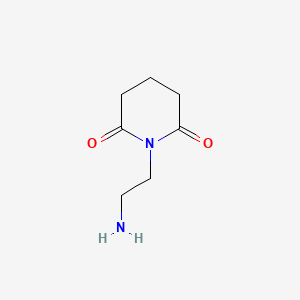
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
